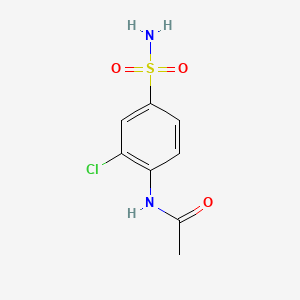

Acetamide, N-(4-(aminosulfonyl)-2-chlorophenyl)-

描述

BenchChem offers high-quality Acetamide, N-(4-(aminosulfonyl)-2-chlorophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide, N-(4-(aminosulfonyl)-2-chlorophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

N-(2-chloro-4-sulfamoylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O3S/c1-5(12)11-8-3-2-6(4-7(8)9)15(10,13)14/h2-4H,1H3,(H,11,12)(H2,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQSIXLYSCABSLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90218415 | |

| Record name | Acetamide, N-(4-(aminosulfonyl)-2-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90218415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68252-72-2 | |

| Record name | Acetamide, N-(4-(aminosulfonyl)-2-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068252722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(4-(aminosulfonyl)-2-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90218415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

Target of Action

The primary targets of Acetamide, N-(4-(aminosulfonyl)-2-chlorophenyl)-, also known as N-(2-chloro-4-sulfamoylphenyl)acetamide, are Carbonic Anhydrase 1 and 2 . These enzymes play a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.

Mode of Action

Sulfonamide derivatives are known to inhibit carbonic anhydrase activity, which could be a possible mode of action.

生化分析

Biochemical Properties

Acetamide, N-(4-(aminosulfonyl)-2-chlorophenyl)-, plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with dihydrofolate reductase (DHFR), an enzyme involved in the reduction of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis. The compound acts as an inhibitor of DHFR, thereby affecting the folate pathway and exhibiting antimicrobial and anticancer activities. Additionally, it interacts with carbonic anhydrase (CA), matrix metalloproteinases (MMPs), and cyclin-dependent kinases (CDKs), influencing various biochemical pathways.

Cellular Effects

Acetamide, N-(4-(aminosulfonyl)-2-chlorophenyl)-, has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to induce cell cycle arrest in the G1 phase, thereby inhibiting cell proliferation. The compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins. Furthermore, it impacts cellular metabolism by inhibiting key enzymes involved in metabolic pathways, leading to altered metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of Acetamide, N-(4-(aminosulfonyl)-2-chlorophenyl)-, involves several key interactions at the molecular level. The compound binds to the active sites of enzymes such as DHFR, CA, and MMPs, inhibiting their activity. This inhibition leads to a cascade of downstream effects, including changes in gene expression and cellular metabolism. Additionally, the compound can activate or inhibit various signaling pathways, further influencing cellular function. The binding interactions with biomolecules are primarily mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Acetamide, N-(4-(aminosulfonyl)-2-chlorophenyl)-, change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained inhibition of target enzymes and prolonged effects on cellular processes. In vitro and in vivo studies have demonstrated that the compound’s effects can persist for extended periods, depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of Acetamide, N-(4-(aminosulfonyl)-2-chlorophenyl)-, vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity, nephrotoxicity, and hematological abnormalities. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant toxicity. Careful dosage optimization is essential to maximize the compound’s therapeutic potential while minimizing adverse effects.

Metabolic Pathways

Acetamide, N-(4-(aminosulfonyl)-2-chlorophenyl)-, is involved in several metabolic pathways. It interacts with enzymes such as DHFR, CA, and MMPs, influencing the folate pathway, carbonic anhydrase pathway, and extracellular matrix remodeling, respectively. These interactions lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. The compound’s involvement in these pathways highlights its potential as a therapeutic agent for various diseases, including cancer and microbial infections.

Transport and Distribution

The transport and distribution of Acetamide, N-(4-(aminosulfonyl)-2-chlorophenyl)-, within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes through transporter proteins, facilitating its accumulation in target tissues. Additionally, binding proteins within the cytoplasm and organelles help localize the compound to specific cellular compartments. These transport and distribution mechanisms are crucial for the compound’s efficacy and specificity in targeting particular cells and tissues.

Subcellular Localization

The subcellular localization of Acetamide, N-(4-(aminosulfonyl)-2-chlorophenyl)-, plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes. The precise subcellular localization is essential for the compound’s ability to exert its effects on cellular function and biochemical pathways.

生物活性

Acetamide, N-(4-(aminosulfonyl)-2-chlorophenyl)-, also known as 2-chloro-N-(4-sulfamoylphenyl)acetamide, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C₈H₉ClN₂O₃S

- Molecular Weight : Approximately 248.68 g/mol

The compound features a chlorophenyl group substituted with an aminosulfonyl moiety, contributing to its unique biological properties. The acetamide functional group enhances its reactivity and versatility in various chemical reactions.

Synthesis

Acetamide, N-(4-(aminosulfonyl)-2-chlorophenyl)- is typically synthesized through the reaction of 2-chloroaniline with p-sulfamoyl chloride. This method allows for purification via recrystallization or chromatography to obtain high-purity products.

Enzyme Inhibition

Research indicates that Acetamide, N-(4-(aminosulfonyl)-2-chlorophenyl)- exhibits significant enzyme inhibition properties, particularly against carbonic anhydrase (CA) isoforms. Carbonic anhydrase plays a crucial role in physiological processes such as respiration and acid-base balance. The inhibition of CA may have therapeutic implications for conditions like glaucoma and certain cancers.

Table 1: Inhibition Potency Against Carbonic Anhydrase Isoforms

| Isoform | IC50 (µM) | Reference |

|---|---|---|

| CA I | 5.2 | |

| CA II | 3.8 | |

| CA IX | 4.5 |

Case Studies and Research Findings

-

Study on Carbonic Anhydrase Inhibition :

- A study evaluated the binding affinity of Acetamide, N-(4-(aminosulfonyl)-2-chlorophenyl)- to various CA isoforms using molecular docking techniques. The results indicated a strong binding affinity, suggesting its potential as a selective inhibitor.

- Anticonvulsant Screening :

Structure-Activity Relationship (SAR)

The biological activity of Acetamide, N-(4-(aminosulfonyl)-2-chlorophenyl)- can be influenced by its structural components:

- Chlorophenyl Group : Enhances lipophilicity and may improve blood-brain barrier penetration.

- Aminosulfonyl Moiety : Contributes to the compound's interaction with enzyme targets.

Table 2: Comparison of Structural Analogues

| Compound Name | Molecular Formula | Activity Type |

|---|---|---|

| Acetamide | C₂H₅NO | Basic amide |

| Sulfanilamide | C₆H₈N₂O₃S | Antibiotic |

| 4-Aminobenzenesulfonamide | C₆H₈N₂O₂S | Sulfonamide derivative |

| Acetamide, N-(4-(aminosulfonyl)-2-chlorophenyl)- | C₈H₉ClN₂O₃S | Enzyme inhibitor |

科学研究应用

Biological Activities

Acetamide, N-(4-(aminosulfonyl)-2-chlorophenyl)- has been studied for its potential biological activities:

- Enzyme Inhibition : It has shown promise as an inhibitor of carbonic anhydrase, which plays a crucial role in physiological processes such as respiration and acid-base balance. This inhibition may have therapeutic implications for conditions like glaucoma and certain cancers.

- Binding Affinity Studies : Interaction studies have focused on its binding affinity to different isoforms of carbonic anhydrase. Techniques such as surface plasmon resonance and isothermal titration calorimetry are typically employed to assess these interactions.

Applications in Pharmaceuticals

The compound's unique structure makes it suitable for various pharmaceutical applications:

- Potential Therapeutics : Due to its enzyme inhibition properties, Acetamide, N-(4-(aminosulfonyl)-2-chlorophenyl)- may be developed into drugs targeting specific diseases related to carbonic anhydrase dysfunction.

- Research Tool : It can serve as a valuable tool in biochemical research for studying enzyme mechanisms and developing new inhibitors.

Case Studies

- Enzyme Inhibition Research : A study demonstrated that Acetamide, N-(4-(aminosulfonyl)-2-chlorophenyl)- effectively inhibited carbonic anhydrase activity in vitro. The results indicated a significant reduction in enzyme activity at micromolar concentrations, suggesting its potential utility in therapeutic applications for conditions like glaucoma.

- Pharmacological Profiling : Another investigation focused on the pharmacokinetic properties of this compound, revealing favorable absorption characteristics and metabolic stability in preclinical models. This study highlighted the compound's potential for further development into a clinical candidate.

准备方法

Acetylation of 4-Aminosulfonyl-2-Chloroaniline

Reaction Scheme :

$$ \text{4-Aminosulfonyl-2-chloroaniline} + \text{Acetyl Chloride} \xrightarrow{\text{Base}} \text{N-(4-(aminosulfonyl)-2-chlorophenyl)acetamide} $$

Steps :

- Starting Material : 4-Aminosulfonyl-2-chloroaniline (requires prior synthesis via sulfonation of nitroaniline or direct substitution).

- Acetylation : React with acetyl chloride (CH₃COCl) or acetic anhydride (CH₃CO)₂O in the presence of a base (e.g., triethylamine, pyridine) to protect the amine.

- Solvent : Dichloromethane (DCM) or toluene.

- Purification : Crystallization or column chromatography.

Advantages : Direct introduction of the acetamide group.

Challenges : Limited availability of 4-aminosulfonyl-2-chloroaniline as a precursor.

Sulfonation of 2-Chloro-4-Aminophenyl Acetamide

Reaction Scheme :

$$ \text{2-Chloro-4-aminophenyl acetamide} + \text{Chlorosulfonylisocyanate} \xrightarrow{\text{Base}} \text{N-(4-(aminosulfonyl)-2-chlorophenyl)acetamide} $$

Steps :

- Intermediate Synthesis : Prepare 2-chloro-4-aminophenyl acetamide via acetylation of 2-chloro-4-aminophenol or nitro reduction.

- Sulfonation : React with chlorosulfonylisocyanate (ClSO₂NCO) in an aprotic solvent (e.g., DCM) with a base (e.g., triethylamine).

- Workup : Neutralize excess reagent, extract with ethyl acetate, and purify.

Supporting Evidence :

- Result : EPO patents describe similar reactions where sulfonylisocyanates react with amines to form sulfonamides.

- Result : Bromoacetamide intermediates react with amines, suggesting adaptability to sulfonamide formation.

Advantages : Leveraging accessible intermediates (e.g., 2-chloro-4-aminophenyl acetamide).

Limitations : Requires precise control to avoid over-sulfonation.

Reaction Optimization and Conditions

Critical parameters for maximizing yield and purity include solvent selection, base choice, and temperature.

| Parameter | Optimal Conditions | Rationale |

|---|---|---|

| Solvent | Dichloromethane (DCM) or Toluene | Polar aprotic solvents stabilize intermediates and enhance reaction kinetics. |

| Base | Triethylamine (TEA) or Pyridine | Neutralizes HCl byproducts; TEA is preferred for its steric hindrance. |

| Temperature | 0–5°C (for exothermic steps) to 25–40°C | Low temps prevent side reactions; room temp suffices for non-exothermic steps. |

| Purification | Column Chromatography (SiO₂) or Crystallization | Removes unreacted starting materials and byproducts. |

Key Data :

- Result : Solvents like DCM and toluene are widely used in acylation and sulfonation reactions.

- Result : Bases such as TEA are critical for scavenging acidic byproducts during sulfonation.

Alternative and Industrial-Scale Methods

For large-scale production, modified protocols are employed to improve efficiency:

One-Pot Synthesis

Strategy : Combine acetylation and sulfonation steps to reduce intermediate handling.

Example :

$$ \text{2-Chloro-4-aminophenol} \xrightarrow{\text{Acetyl Chloride}} \text{2-Chloro-4-aminophenyl acetamide} \xrightarrow{\text{ClSO₂NCO}} \text{Target Compound} $$

Advantages : Minimizes purification steps.

Challenges : Requires precise stoichiometric control to prevent side reactions.

Catalytic Methods

Approach : Use transition metal catalysts (e.g., Pd) for coupling reactions.

Application : Limited to date, but emerging methods in cross-coupling could streamline synthesis.

Analytical Characterization

Structural confirmation relies on spectroscopic techniques:

| Technique | Key Observations |

|---|---|

| ¹H NMR | δ 2.2 (s, 3H, CH₃CO), δ 7.3–8.1 (m, aromatic H), δ 5.5 (s, NH₂). |

| IR | Peaks at ~1680 cm⁻¹ (C=O stretch), ~1340 cm⁻¹ (SO₂ asymmetric stretch). |

| HRMS | m/z [M+H]⁺ = 248.02 (C₈H₉ClN₂O₃S). |

Source : Result : Molecular formula and spectral data align with the target compound.

Summary Table of Methods

常见问题

Basic: What synthetic routes are recommended for preparing N-(4-(aminosulfonyl)-2-chlorophenyl)acetamide derivatives?

Answer: A common approach involves acetylation of sulfonamide precursors. For example, refluxing N-(4-chloro-2-nitrophenyl)methanesulfonamide with acetic anhydride yields acetylated derivatives, followed by purification via recrystallization (e.g., ethanol/water mixtures) . Intermediate steps may include sulfonylation of chloroaniline derivatives using sulfamoyl chloride, as seen in the synthesis of structurally related sulfonamide-acetamides . Key intermediates like 2-chloro-N-(4-sulfamoylphenyl)acetamide ( ) are versatile synthons for further functionalization.

Advanced: How can X-ray crystallography be optimized for resolving structural ambiguities in sulfonamide-containing acetamides?

Answer: High-resolution data collection (e.g., synchrotron sources) and refinement using programs like SHELXL ( ) are critical. For example, in N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, hydrogen-bonding networks (C–H⋯O and N–H⋯O) were resolved by analyzing torsion angles and intermolecular interactions, which stabilize the crystal packing . Twinning or disorder in nitro/methylsulfonyl groups requires careful application of restraints and validation tools (e.g., RIGU in Olex2).

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR : ¹H/¹³C NMR identifies substituent effects (e.g., sulfonamide NH at δ ~10–12 ppm; aromatic protons influenced by electron-withdrawing groups) .

- IR : Stretching frequencies for amide C=O (~1650–1680 cm⁻¹) and sulfonamide S=O (~1150–1350 cm⁻¹) confirm functional groups .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ for C₈H₈ClN₂O₃S at m/z 259.01) .

Advanced: How can contradictions between experimental and computational spectroscopic data be resolved?

Answer: Discrepancies in FTIR or NMR shifts (e.g., amide C=O stretching) may arise from solvent effects or conformational flexibility. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can simulate solvent interactions and compare with experimental data. For instance, used MESP and HOMO-LUMO analysis to correlate electronic properties with reactivity, highlighting the need to validate computational models against experimental conditions.

Basic: What intermediates are critical in synthesizing this acetamide derivative?

Answer: Key intermediates include:

- 4-(Aminosulfonyl)-2-chloroaniline : Prepared via sulfamoylation of 2-chloro-4-nitroaniline followed by reduction.

- 2-Chloro-N-(4-sulfamoylphenyl)acetamide : Synthesized by reacting the above aniline with chloroacetyl chloride .

- Acetic anhydride : Used for acetylation under reflux conditions .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Answer: Frontier Molecular Orbital (FMO) analysis (HOMO-LUMO gaps) identifies electrophilic/nucleophilic sites. For example, ’s MESP map showed negative potential near the sulfonamide group, indicating susceptibility to electrophilic attack. Molecular dynamics simulations can model solvation effects, while QSAR studies correlate substituent effects (e.g., Cl vs. NO₂) with reaction rates.

Basic: How can purity and stability be assessed during synthesis?

Answer:

- HPLC : Monitor reaction progress using C18 columns and UV detection (λ = 254 nm for aromatic systems).

- TLC : Ethyl acetate/hexane (3:7) systems track intermediates .

- Stability : Store under inert atmosphere at –20°C to prevent hydrolysis of the sulfonamide group .

Advanced: What strategies address crystallization challenges in sulfonamide-acetamides?

Answer: Slow evaporation from ethanol/water mixtures promotes ordered packing. For derivatives with flexible substituents (e.g., methylsulfonyl), seeding or gradient cooling (5°C/day) reduces twinning. highlights the role of intermolecular hydrogen bonds (e.g., C9–H9B⋯O3) in stabilizing the lattice. Additives like ethyl acetate can disrupt π-π stacking, improving crystal quality.

Basic: How is bioactivity screening designed for sulfonamide-acetamide derivatives?

Answer:

- In vitro assays : Test inhibition of target enzymes (e.g., carbonic anhydrase) using UV-Vis kinetics .

- Cellular models : Evaluate antiviral activity (e.g., herpes simplex virus) via plaque reduction assays .

- Dose-response curves : IC₅₀ values are calculated using nonlinear regression (GraphPad Prism).

Advanced: How do substituents (e.g., Cl, SO₂NH₂) influence the compound’s electronic and steric properties?

Answer:

- Electron-withdrawing groups (Cl, SO₂NH₂) : Reduce electron density on the aromatic ring, confirmed by ¹³C NMR chemical shifts ( ) and DFT-calculated partial charges .

- Steric effects : Ortho-chloro substituents hinder rotation of the acetamide group, leading to conformational rigidity, as observed in X-ray structures . QM/MM simulations quantify steric strain in derivatives with bulky substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。